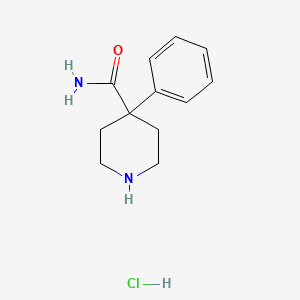

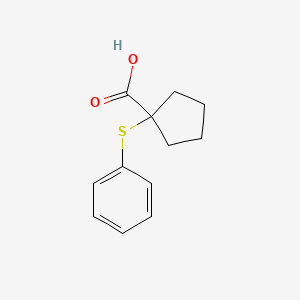

1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C12H14O2S and its molecular weight is 222.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Novel Isostere for Carboxylic Acid Functional Group

Research has identified cyclopentane-1,3-diones as effective substitutes for the carboxylic acid functional group due to their similar pK(a) values. Studies have shown that these cyclopentane derivatives can be used in drug design, particularly as thromboxane A2 prostanoid (TP) receptor antagonists, demonstrating similar efficacy to traditional carboxylic acid-based compounds (Ballatore et al., 2011).

Bio-Isostere of Carboxylic Acid

Further investigations into cyclopentane-1,2-diones have indicated their potential as bio-isosteres for the carboxylic acid functional group. The acidity, tautomerism, and hydrogen bonding geometry of these compounds were evaluated, revealing their suitability as TP receptor antagonists, offering a new perspective in drug design (Ballatore et al., 2014).

Stereoselective Iodine Atom Transfer

A study demonstrated the use of 1-phenylsulfonyl-2-(iodomethyl)cyclopropane-1-carboxylate in creating functionalized cyclopentane derivatives. This method involved an iodine atom transfer [3 + 2] cycloaddition reaction with alkenes, showcasing a route for synthesizing structurally complex cyclopentane derivatives with high stereoselectivity (Kitagawa et al., 2004).

Synthesis of β,β-Difluorinated Derivatives

The development of an efficient protocol for synthesizing β,β-difluorinated 1-amino-1-cyclopentane carboxylic acid derivatives has been reported. This synthesis is critical for fluorous chemistry, involving chemo- and diastereoselective addition processes (Fustero et al., 2008).

Asymmetric Synthesis of Stereisomers

Research has focused on the asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid. This synthesis utilized a chiral glycine equivalent, providing insights into the versatile applications of these cyclopentane derivatives (Jakubowska et al., 2015).

Conformational Analysis of Phenylalanine Analogue

Studies on 1-amino-2-phenylcyclopentane-1-carboxylic acid, a constrained analogue of phenylalanine, used DFT calculations to investigate its conformational preferences. This research offers valuable insights into the structural aspects of cyclopentane-based amino acids (Casanovas et al., 2008).

Propiedades

IUPAC Name |

1-phenylsulfanylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2S/c13-11(14)12(8-4-5-9-12)15-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNNSIJKERNYGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)SC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206193 |

Source

|

| Record name | Cyclopentanecarboxylic acid, 1-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57557-65-0 |

Source

|

| Record name | Cyclopentanecarboxylic acid, 1-(phenylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057557650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanecarboxylic acid, 1-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.